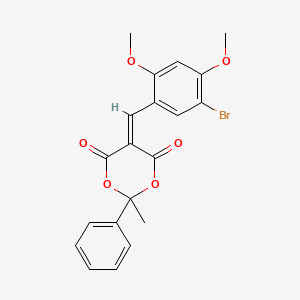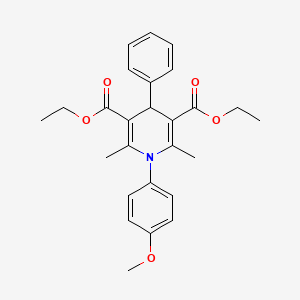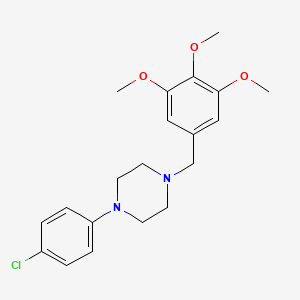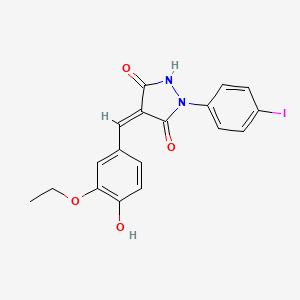
5-(5-bromo-2,4-dimethoxybenzylidene)-2-methyl-2-phenyl-1,3-dioxane-4,6-dione
Overview
Description
5-(5-bromo-2,4-dimethoxybenzylidene)-2-methyl-2-phenyl-1,3-dioxane-4,6-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as BMDP or Bromadol.
Mechanism of Action
BMDP acts on the central nervous system by binding to mu-opioid receptors, which are responsible for the regulation of pain. It also acts as a serotonin-norepinephrine reuptake inhibitor, which can enhance the effects of pain relief. BMDP has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
BMDP has been shown to produce potent analgesic effects in animal models, with a duration of action of up to 8 hours. It has also been found to have antitumor activity in various cancer cell lines, with a dose-dependent effect. BMDP has been shown to have a low potential for dependence and addiction, making it a promising alternative to other opioids.
Advantages and Limitations for Lab Experiments
BMDP has several advantages for use in lab experiments, including its potent analgesic effects, low potential for dependence and addiction, and antitumor activity. However, it also has limitations, including the need for careful dosing to avoid toxicity and the potential for adverse effects on the respiratory system.
Future Directions
There are several future directions for the study of BMDP. One area of interest is the development of novel analogs with improved pharmacological properties. Additionally, further research is needed to better understand the mechanism of action of BMDP and its potential applications in the treatment of chronic pain and cancer. Finally, studies are needed to evaluate the safety and efficacy of BMDP in human clinical trials.
Scientific Research Applications
BMDP has been studied extensively for its potential applications in the field of medicine. It has been shown to have potent analgesic effects, making it a promising candidate for the treatment of chronic pain. Additionally, BMDP has been found to have antitumor activity, making it a potential treatment option for various types of cancer.
properties
IUPAC Name |
5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO6/c1-20(13-7-5-4-6-8-13)26-18(22)14(19(23)27-20)9-12-10-15(21)17(25-3)11-16(12)24-2/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRVYZYTSJZDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC(=C(C=C2OC)OC)Br)C(=O)O1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B3558082.png)
![4-{[5-benzyl-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B3558088.png)
![2-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3558093.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B3558107.png)
![N-(2-{[(3-bromophenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B3558113.png)


![2-({4-ethyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-fluorophenyl)ethanone](/img/structure/B3558134.png)
![2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B3558141.png)

![methyl [3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]carbamate](/img/structure/B3558154.png)
![3-methyl-N-[2-methyl-4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3558159.png)
![N~2~-cyclohexyl-N~1~-(2,5-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3558161.png)